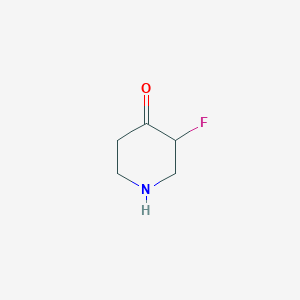

3-Fluoropiperidin-4-one

Übersicht

Beschreibung

3-Fluoropiperidin-4-one is an organic compound with the molecular formula C5H8FNO. It is a solid substance that appears as colorless to light yellow crystals. This compound is known for its distinctive odor and is soluble in organic solvents like ethanol and ether, but insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Fluoropiperidin-4-one can be synthesized through various methods. One common approach involves the reaction of fluorinated alkanes with ketones. For instance, a Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution conditions can yield a single cis enantiomer with high diastereo- and enantioselectivity . This method can be scaled up to produce multi-gram quantities with a 60% yield after crystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoropiperidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into different oxidized forms.

Reduction: As mentioned earlier, Noyori reduction is a notable example.

Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Noyori reduction of 1-Boc-3-fluoropiperidin-4-one yields a single cis enantiomer .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Fluoropiperidin-4-one serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders, cancer, and other diseases. Its structural characteristics allow it to interact effectively with biological targets such as enzymes and receptors, enhancing its potential as a drug candidate .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on phosphodiesterase enzymes, particularly PDE5. Studies indicate that fluorinated piperidine derivatives exhibit significant inhibitory activity, making them potential therapeutic agents for conditions like erectile dysfunction and pulmonary hypertension. The following table summarizes the inhibitory activity of related compounds:

| Compound | IC50 (nM) | Biological Target |

|---|---|---|

| 4c | 343 | PDE5 |

| 4d | 362 | PDE5 |

| (S)-4h | 64 | PDE5 |

The introduction of fluorine into the piperidine structure enhances binding affinity and selectivity, contributing to improved therapeutic outcomes.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound. Studies suggest that it exhibits significant antibacterial activity against various pathogens, indicating its potential use in developing new antimicrobial agents.

Case Study 1: Inhibition of PDE5

In a focused study on the inhibitory effects of piperidine derivatives on PDE5, this compound demonstrated an IC50 value indicative of effective inhibition at nanomolar concentrations. This suggests its potential utility in treating conditions associated with PDE5 dysregulation .

Case Study 2: Metabolic Stability Analysis

A comparative analysis involving metabolic stability in rat liver microsomes revealed that fluorinated piperidine derivatives, including this compound, exhibited enhanced stability compared to non-fluorinated counterparts. This characteristic is vital for developing long-lasting therapeutic agents as it influences their pharmacokinetic profiles.

Wirkmechanismus

The mechanism of action of 3-Fluoropiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended

Biologische Aktivität

3-Fluoropiperidin-4-one is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in organic synthesis and has been studied for various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a piperidine ring with a fluorine atom at the 3-position and a ketone at the 4-position. The presence of the fluorine atom can significantly influence the compound's binding affinity to biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom alters the electronic properties of the compound, potentially increasing its affinity for these targets. The hydroxyl group in some derivatives can also participate in hydrogen bonding, further stabilizing interactions with proteins or nucleic acids.

Antiviral and Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit antiviral properties by modulating immune responses. For instance, compounds derived from this scaffold have shown promise in inhibiting tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory responses . This suggests potential applications in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.

Neuropharmacological Effects

Studies have suggested that compounds similar to this compound may possess neuropharmacological activities. For example, they have been explored for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders . The modulation of neurotransmitter release or receptor activity could provide therapeutic benefits for conditions like depression or anxiety.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound derivatives:

- Synthesis and Biological Evaluation : A study highlighted the synthesis of various fluorinated piperidine derivatives and their evaluation for biological activity. Among these, certain derivatives exhibited significant inhibitory effects on specific enzymes involved in inflammation .

- Mechanistic Insights : Research involving molecular docking studies revealed potential binding sites for this compound derivatives on target proteins, providing insights into their mechanisms of action.

- Therapeutic Potential : In vivo studies demonstrated that some derivatives could reduce inflammatory markers in animal models, indicating their potential as therapeutic agents against inflammatory diseases .

Comparative Analysis of Derivatives

The following table summarizes the biological activities reported for various derivatives of this compound:

| Derivative | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anti-inflammatory | TNF-α inhibition |

| 1-Cyclopropyl-3-fluoropiperidin-4-one | Neuropharmacological effects | Modulation of neurotransmitter systems |

| Other fluorinated derivatives | Antiviral activity | Interaction with viral replication enzymes |

Eigenschaften

IUPAC Name |

3-fluoropiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCGAPQMEYPDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649107 | |

| Record name | 3-Fluoropiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070955-78-0 | |

| Record name | 3-Fluoropiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.